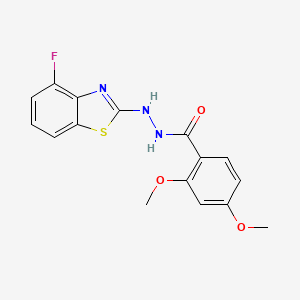![molecular formula C16H11BrClN3O2S B2493134 (5-ブロモピリジン-3-イル)(3-((4-クロロベンゾ[d]チアゾール-2-イル)オキシ)アゼチジン-1-イル)メタノン CAS No. 1396856-87-3](/img/structure/B2493134.png)
(5-ブロモピリジン-3-イル)(3-((4-クロロベンゾ[d]チアゾール-2-イル)オキシ)アゼチジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is an intricate organic molecule characterized by its unique aromatic and heterocyclic structures
科学的研究の応用
This compound is versatile in various scientific research applications:
Chemistry: : Used in the development of new synthetic methodologies and reaction mechanisms.
Biology: : Serves as a probe to study biological processes and interactions.
Medicine: : Potentially useful in the development of new pharmacological agents due to its structural complexity and biological activity.
Industry: : Employed in the synthesis of advanced materials and chemical sensors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves a multi-step process:
Formation of 5-Bromopyridin-3-yl Intermediate: : This step involves the bromination of pyridine to introduce a bromine atom at the 5th position.
Synthesis of 4-Chlorobenzo[d]thiazol-2-yl Intermediate: : This requires the chlorination of benzo[d]thiazole to produce the desired intermediate.
Coupling Reaction: : The two intermediates are coupled via a carbonylation reaction in the presence of an appropriate catalyst (like Pd/C) and base under specific temperature and pressure conditions to form (5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone.
Industrial Production Methods
For industrial production, this synthesis can be scaled up with adjustments for optimization, including more efficient catalysts, continuous flow systems, and rigorous quality control measures to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
This compound primarily undergoes substitution and coupling reactions due to its aromatic rings and functional groups:
Nucleophilic Substitution: : The bromine atom on the pyridinyl ring can be substituted by nucleophiles like amines or thiols.
Coupling Reactions: : The compound can participate in Suzuki-Miyaura or Heck coupling reactions due to the presence of the bromine atom.
Common Reagents and Conditions
Palladium Catalysts: : Often used in coupling reactions.
Bases: : Such as K2CO3 or NaOH.
Solvents: : Organic solvents like DMF or toluene are commonly used.
Major Products
Substitution reactions primarily yield substituted pyridinyl derivatives, while coupling reactions often lead to complex biaryl structures.
作用機序
Mechanism
The compound interacts with biological targets primarily through non-covalent interactions, such as hydrogen bonding and π-π stacking, due to its aromatic and heterocyclic moieties.
Molecular Targets and Pathways
Enzymes: : It may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: : Possible interaction with cell surface or nuclear receptors affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
(5-Bromopyridin-3-yl)(3-(benzo[d]thiazol-2-yl)azetidin-1-yl)methanone: : Similar structure but lacks the chlorinated benzothiazole.
(5-Fluoropyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone: : Fluorine replaces bromine, affecting reactivity and biological activity.
Uniqueness
The unique combination of bromine and chlorine atoms in the compound provides distinct electronic properties and reactivity, making it a valuable tool in chemical synthesis and biological research.
特性
IUPAC Name |
(5-bromopyridin-3-yl)-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O2S/c17-10-4-9(5-19-6-10)15(22)21-7-11(8-21)23-16-20-14-12(18)2-1-3-13(14)24-16/h1-6,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRYREWQTJPHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile](/img/structure/B2493053.png)
![(2E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2493054.png)




![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2493066.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2493067.png)

![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)


![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)
